![molecular formula C16H20N2O2 B2759745 3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903292-18-2](/img/structure/B2759745.png)
3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
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Description
3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Studies have shown that this compound, with its unique structure, possesses antimicrobial potential. Specifically, derivatives of this compound, such as 1a and 1b , exhibit promising activity against bacteria, fungi, or other pathogens .
- Application : Compound 3 has demonstrated insecticidal activity against the insect species Oncopeltus fasciatus Dallas. Its mechanism of action and potential use in pest control warrant further investigation .
- Application : Compound 2 has shown significant in vivo anti-JH activity. Understanding its mode of action and potential applications in pest management could be valuable .
- Application : Although not directly studied for this compound, related indole derivatives, such as indole-3-acetic acid, influence plant growth and development. Investigating whether this compound affects plant physiology could yield interesting insights .
- Application : Researchers may investigate this compound’s potential as a lead compound for drug development. Its unique structure could be leveraged for designing novel therapeutic agents .
- Application : Researchers could perform molecular docking studies to explore the interactions of this compound with relevant biological targets. For instance, it might be evaluated as an anti-HIV-1 agent .
Antimicrobial Potential
Insecticidal Activity
Anti-Juvenile Hormone (Anti-JH) Activity
Plant Growth Regulation
Drug Discovery and Medicinal Chemistry
Molecular Docking Studies
Isolation and synthesis of N-(2-methyl-3-oxodec-8-enoyl)-2,3-dihydro-1H-indole-2-carboxamide derivatives and their biological activity. (2010). Journal of Chemical Research, 34(5), 266–268. Read more Synthesis and therapeutic potential of imidazole containing compounds: A review. (2021). BMC Chemistry, 15(1), 1–13. Read more A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more
properties
IUPAC Name |
3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)7-14(19)17-13-8-11-3-4-15(20)18-6-5-12(9-13)16(11)18/h8-10H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFWQGHGDOEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677069 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide |
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